molecular formula C19H18F2N2O3 B2529338 3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-82-7

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2529338
CAS No.: 941918-82-7
M. Wt: 360.361
InChI Key: ZRSVDFBBLSCRII-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. . Its structure includes a benzamide core with difluoro and methoxy substituents, as well as a piperidinyl group, which contribute to its distinctive chemical behavior.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit blood coagulation factor xa

Mode of Action

It’s known that similar compounds can inhibit enzymes like factor xa , which suggests that this compound might also act as an enzyme inhibitor. Enzyme inhibitors work by binding to the enzyme and reducing its activity, which can lead to changes in the biochemical pathways where the enzyme is involved.

Preparation Methods

The synthesis of 3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving 2-oxopiperidine.

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative, which contains the difluoro and methoxy substituents.

    Final Assembly: The final product is obtained through purification and characterization steps to ensure the desired compound is synthesized.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The difluoro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new medications.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Comparison with Similar Compounds

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    2,6-Difluorobenzoic acid: This compound shares the difluoro substitution but differs in its overall structure and applications.

    Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3,4-difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVDFBBLSCRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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